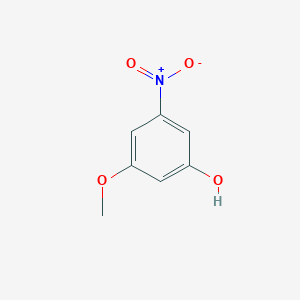
哌啶-4-酮
描述
4-Piperidone is an organic compound with the molecular formula OC (CH2)4NH . It can be viewed as a derivative of piperidine . 4-Piperidone is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . Substituted and dehydro derivatives of 4-piperidinone are intermediates in alkaloid syntheses .
Synthesis Analysis
4-Piperidone synthesis involves conjugate reduction of dihydropyridones . This process has generally been carried out using expensive L or K-Selectrides, as catalytic hydrogenation often leads to over reduction . The use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N -acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones or indolizidinones .
Molecular Structure Analysis
The molecular structure of 4-Piperidone consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
4-Piperidone is used in the illicit manufacture of the controlled substance fentanyl . A highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate affords the corresponding tertiary propargylamines in useful yields .
Physical And Chemical Properties Analysis
4-Piperidone is a white crystalline solid with a melting point range of 185-189°C and is soluble in water . It is produced by reacting piperazine with diethyl carbonate in the presence of hydrogen chloride gas to yield piperazine diol monohydrochloride .
科学研究应用
药物化合物的合成
哌啶-4-酮是合成各种药物化合物的重要中间体。 它的衍生物存在于二十多种药物类别中,包括生物碱 。该化合物的结构允许创建各种具有生物活性的分子,使其在药物设计和开发中必不可少。
抗癌研究
哌啶-4-酮的衍生物在抗癌研究中显示出潜力。 它们是利用曼尼希反应等方法合成的,并表现出多种药理活性,包括抑制癌细胞生长的能力 。研究人员正在探索其在对抗不同类型癌症中的疗效和机制。
抗HIV活性
据报道,哌啶-4-酮衍生物也具有抗HIV活性。 该化合物的药效团可以进行修饰以实现更好的受体相互作用,这对于开发新的抗病毒药物至关重要 。鉴于全球正在进行的抗击艾滋病毒/艾滋病的努力,这种应用尤其重要。
抗菌特性
哌啶-4-酮的抗菌特性使其成为对抗传染病的宝贵化合物。 它已被用于开发可以治疗细菌、真菌和病毒感染的药物,有助于扩大抗菌剂的范围 .
抗炎应用
哌啶-4-酮已显示出抗炎特性,这在治疗慢性炎症性疾病中至关重要。 它的衍生物可用于创建新的抗炎药物,与现有药物相比,这些药物可能具有更好的疗效和更少的副作用.
有机合成和药物化学
在有机合成中,哌啶-4-酮被用作合成多种化合物的起始原料。 其在反应和转化中的多功能性使其成为药物化学中宝贵的资产,它有助于开发新的合成方法.
作用机制
Target of Action
Piperidin-4-one, also known as 4-Piperidone or 4-Piperidinone, is an organic compound that plays a significant role in the pharmaceutical industry . It is a key intermediate in the synthesis of various pharmaceutical drugs .
Mode of Action
It is known that piperidine derivatives can interact with various biological targets, leading to a wide range of effects . For instance, some piperidine derivatives have been reported to inhibit fungal ergosterol biosynthesis, which is crucial for maintaining the permeability and fluidity of fungal cell membranes .
Biochemical Pathways
Piperidin-4-one and its derivatives can affect various biochemical pathways. For example, some piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers, both in vitro and in vivo . These effects could be attributed to the compound’s interaction with multiple biochemical pathways involved in cell proliferation and metastasis.
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of Piperidin-4-one’s action depend on the specific targets and pathways it interacts with. For instance, piperidine derivatives have been reported to possess various pharmacological activities, including anticancer and anti-HIV activities . These effects are likely the result of the compound’s interaction with specific molecular targets and biochemical pathways.
Action Environment
The action, efficacy, and stability of Piperidin-4-one can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and its interactions with its targets
安全和危害
未来方向
The Drug Enforcement Administration (DEA) is proposing the control of 4-piperidone, its acetals, its amides, its carbamates, its salts, and salts of its acetals, its amides, and its carbamates, whenever the existence of such is possible, as a list I chemical under the Controlled Substances Act . This action would subject handlers of 4-piperidone to the chemical regulatory provisions of the Controlled Substances Act and its implementing regulations .
生化分析
Biochemical Properties
4-Piperidone plays a significant role in biochemical reactions, particularly in the synthesis of alkaloids and other complex organic molecules . It interacts with various enzymes and proteins, facilitating the formation of intermediate compounds that are crucial in the synthesis of pharmaceuticals. For instance, 4-Piperidone is involved in the synthesis of fentanyl, a potent opioid analgesic . The interactions between 4-Piperidone and enzymes such as cytochrome P450 are essential for its metabolic processing .
Cellular Effects
4-Piperidone exhibits notable effects on various cell types and cellular processes. It has been observed to induce apoptosis and antiproliferative effects on human cancer cell lines, including prostate and lymphoma cancer cells . The compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Specifically, 4-Piperidone induces reactive oxygen species accumulation, mitochondrial depolarization, and activation of caspase-3/7, leading to cell death via the intrinsic apoptotic pathway .
Molecular Mechanism
The molecular mechanism of 4-Piperidone involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. 4-Piperidone binds to specific enzymes, such as cytochrome P450, facilitating its metabolic processing . The compound’s ability to induce apoptosis in cancer cells is attributed to its role as a proteasome inhibitor, increasing the levels of poly-ubiquitinated proteins and causing cell cycle alterations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Piperidone change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 4-Piperidone remains stable under specific conditions, but its degradation products can also exhibit biological activity . Long-term exposure to 4-Piperidone in in vitro and in vivo studies has demonstrated sustained antiproliferative effects on cancer cells .
Dosage Effects in Animal Models
The effects of 4-Piperidone vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing tumor growth and inducing apoptosis in cancer cells . At higher doses, 4-Piperidone can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
4-Piperidone is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes ring contraction and other transformations, leading to the formation of various metabolites. These metabolic processes are essential for the compound’s pharmacokinetics and pharmacodynamics, influencing its therapeutic efficacy and safety profile .
Transport and Distribution
Within cells and tissues, 4-Piperidone is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its biological activity. The transport mechanisms ensure that 4-Piperidone reaches its target sites, facilitating its therapeutic effects .
Subcellular Localization
The subcellular localization of 4-Piperidone is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 4-Piperidone exerts its effects at the desired sites within the cell, enhancing its therapeutic potential .
属性
IUPAC Name |
piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c7-5-1-3-6-4-2-5/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJHQPZVIGNGMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194488 | |
| Record name | 4-Piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41661-47-6 | |
| Record name | 4-Piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41661-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041661476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-piperidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PIPERIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15WP1EA7UH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-piperidone?
A1: The molecular formula of 4-piperidone is C5H9NO, and its molecular weight is 99.13 g/mol.
Q2: How can I synthesize 4-piperidone?
A2: 4-Piperidone can be synthesized through various methods, including:
- Mannich Reaction: Condensation of ethyl methyl ketone, ammonium acetate, and appropriate aldehydes. [, , ]
- Dieckmann Condensation: Reaction of methyl acrylate with suitable amines, followed by cyclization and decarboxylation. [, , ]
- Oxidation: Oxidation of 2,2,6,6-tetramethyl-4-piperidone with [I,I-bis(acetoxy)iodo]benzene in a methanolic potassium hydroxide solution. []
Q3: What spectroscopic techniques are used to characterize 4-piperidone derivatives?
A: Researchers commonly employ techniques like IR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm the structures of newly synthesized 4-piperidone derivatives. [, , , , , ]
Q4: Can the stereochemistry of 4-piperidone derivatives be controlled during synthesis?
A: Yes, stereoselective synthesis of 4-piperidone derivatives is possible. For example, using S-α-phenylethylamine in a double aza-Michael reaction with divinyl ketone followed by oxidation-cyclization can yield separable diastereomeric 4-piperidone products with defined stereochemistry at the 2-position. []
Q5: How does the substitution at the nitrogen atom of 4-piperidone influence its reactivity?
A: N-substitution in 4-piperidone plays a significant role in its reactivity. For instance, alkylation of 3,5-bis(arylidene)-4-piperidone leads to the formation of quaternary salts. In contrast, condensation of N-alkyl-4-piperidones with substituted benzaldehydes results in N-alkylated 3,5-bis(arylidene)-4-piperidone derivatives. []
Q6: How do 4-piperidone derivatives behave under dehydrogenation conditions?
A: The behavior of 1,3-dioxolanes of N-substituted 4-piperidones during dehydrogenation with mercury-edta varies depending on the N-substituent. Simple aliphatic groups lead to dehydrogenated and hydrolyzed products (enaminones). In contrast, ortho-substituted aromatic N-substituents can yield diverse oxidation products, sometimes retaining the ketal structure. []
Q7: What is the role of O2 in the α,β-dehydrogenation of 1-methyl-4-piperidone catalyzed by Au/OMS-2?
A: O2 plays a crucial role in activating the Au clusters. An O2 molecule adsorbed on the negatively charged Au cluster, induced by charge transfer from OMS-2, becomes activated enough to abstract the Hα atom from 1-methyl-4-piperidone, leading to α,β-dehydrogenation. []
Q8: What are the potential therapeutic applications of 4-piperidone derivatives?
A8: 4-Piperidone derivatives, particularly 3,5-bis(arylidene)-4-piperidones (BAPs), exhibit a range of promising biological activities:
- Antitumor Activity: BAPs have shown cytotoxic activity against various cancer cell lines, including leukemia, breast cancer, and liver cancer. [, , , , , , , ]
- Anti-inflammatory Activity: BAPs can inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α, indicating potential for treating inflammatory conditions. []
- Antibacterial Activity: Some 4-piperidone derivatives, particularly those with halogen or nitro substituents, have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. [, , ]
- Antifungal Activity: Certain 4-piperidone oxime derivatives exhibited significant antifungal activity against Aspergillus niger and Candida albicans. []
- Analgesic Activity: Several thiazole derivatives of 4-piperidone showed promising analgesic properties in in vivo studies. []
- Local Anesthetic Activity: Certain 2,6-diaryl-3-methyl-4-piperidone derivatives demonstrated local anesthetic activity. []
Q9: How does the structure of 3,5-bis(arylidene)-4-piperidones influence their cytotoxicity?
A9: The nature and position of substituents on the aromatic rings significantly impact the cytotoxicity of 3,5-bis(arylidene)-4-piperidones. Generally:
- Electron-withdrawing groups enhance cytotoxicity. [, ]
- Halogen substituents tend to increase cytotoxicity. [, ]
- Introduction of a cyclopropyl group at the 4-N position can enhance cytotoxicity. []
- The presence of hydroxyl groups, particularly in a 3,4,5-trihydroxyphenyl configuration, can significantly enhance cytotoxicity. []
Q10: How do 3,5-bis(arylidene)-4-piperidone derivatives exert their antitumor effects?
A10: While the exact mechanisms are still under investigation, research suggests these compounds may act by:
- Inducing apoptosis: This has been observed in cancer cells treated with certain hydroxyl-substituted BAPs. []
- Interacting with specific proteins: Molecular docking studies suggest that some BAPs can bind to proteins like Bcl-2, potentially interfering with their function and promoting apoptosis. []
Q11: How is computational chemistry used to study 4-piperidone derivatives?
A11: Computational methods, particularly DFT calculations, are utilized to:
- Investigate reaction mechanisms: For instance, DFT calculations elucidated the mechanism of α,β-dehydrogenation of 1-methyl-4-piperidone on Au/OMS-2 catalysts. []
- Explore structure-activity relationships: DFT calculations helped analyze the electronic properties and reactivity of N-substituted-4-piperidones. []
- Predict molecular properties: DFT calculations can be used to estimate various molecular properties, such as oxidation potentials and bond dissociation energies (BDEs). []
Q12: What is the impact of N-substitution on the electrochemical behavior of 4-piperidone curcumin analogs?
A: N-substitution with methyl or benzyl groups, alongside varying substituents on the aromatic rings, influences the electrochemical behavior of 4-piperidone curcumin analogs. These compounds undergo a two-electron irreversible oxidation, with the exact potential depending on the substituents. DFT calculations can effectively predict the oxidation potentials. []
Q13: How do substituents on the aromatic rings affect the electron affinity of N-substituted-4-piperidones?
A: Electron-donating and electron-withdrawing substituents on the aromatic rings can alter the electron affinity of N-substituted-4-piperidones, as demonstrated by calculated adiabatic and vertical electron affinities (AEA and VEA). []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



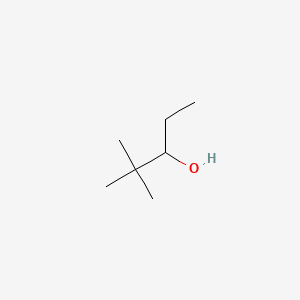


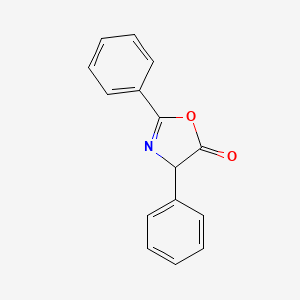
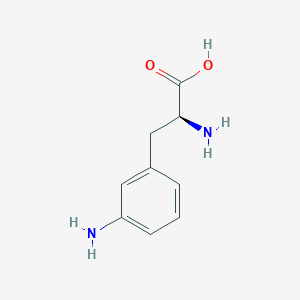
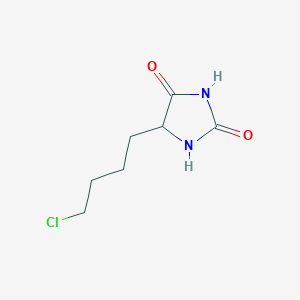
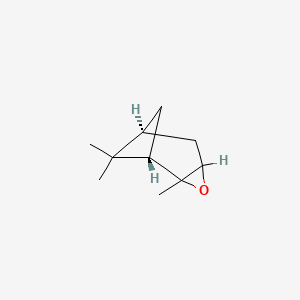
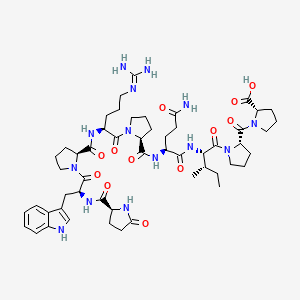


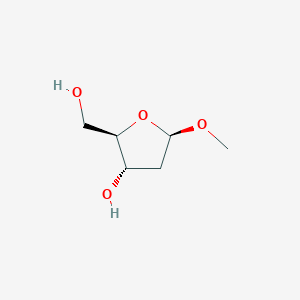
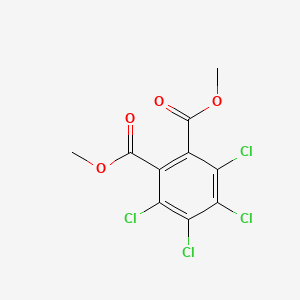
![(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-Hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-one](/img/structure/B1582851.png)
